molecular formula C30H34N2O4 B123536 2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity) CAS No. 107362-12-9

2-Desisopropyl-2-phenyl Repaglinide (Repaglinide Impurity)

Cat. No.: B123536
CAS No.: 107362-12-9
M. Wt: 486.6 g/mol
InChI Key: MHMMEOVDUOZDJA-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2-Desisopropyl-2-phenyl Repaglinide plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes, proteins, and other biomolecules. It is known to bind to the ATP-sensitive potassium channels on the pancreatic beta cells, similar to Repaglinide, leading to the closure of these channels and subsequent insulin release. The nature of these interactions involves the modulation of ion channels and the regulation of insulin secretion, which is crucial for maintaining glucose homeostasis .

Cellular Effects

The effects of 2-Desisopropyl-2-phenyl Repaglinide on various cell types and cellular processes are profound. In pancreatic beta cells, it enhances insulin secretion by closing ATP-sensitive potassium channels, leading to cell depolarization and calcium influx. This influx triggers the exocytosis of insulin-containing granules. Additionally, 2-Desisopropyl-2-phenyl Repaglinide influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and transcription factors involved in glucose metabolism .

Molecular Mechanism

At the molecular level, 2-Desisopropyl-2-phenyl Repaglinide exerts its effects through binding interactions with ATP-sensitive potassium channels on pancreatic beta cells. This binding inhibits the efflux of potassium ions, causing cell depolarization and opening of voltage-gated calcium channels. The resultant calcium influx stimulates insulin release. Furthermore, 2-Desisopropyl-2-phenyl Repaglinide may also interact with other proteins and enzymes involved in glucose metabolism, thereby influencing gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 2-Desisopropyl-2-phenyl Repaglinide vary with different dosages in animal models. At lower doses, the compound effectively stimulates insulin release without causing significant adverse effects. At higher doses, it may lead to hypoglycemia and other toxic effects. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired insulinotropic effect. Toxicity studies in animal models have highlighted the importance of dose optimization to balance efficacy and safety .

Metabolic Pathways

2-Desisopropyl-2-phenyl Repaglinide is involved in several metabolic pathways, primarily those related to glucose metabolism. It interacts with enzymes such as glucokinase and hexokinase, which play pivotal roles in glycolysis and glucose utilization. The compound’s influence on metabolic flux and metabolite levels is significant, as it enhances the conversion of glucose to pyruvate and subsequent ATP production. These metabolic effects are crucial for maintaining energy homeostasis in cells .

Transport and Distribution

The transport and distribution of 2-Desisopropyl-2-phenyl Repaglinide within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by pancreatic beta cells through facilitated diffusion and is distributed within the cytoplasm. Its localization within the cells is influenced by its interactions with intracellular proteins and organelles. The accumulation of 2-Desisopropyl-2-phenyl Repaglinide in specific cellular compartments is essential for its insulinotropic activity .

Subcellular Localization

2-Desisopropyl-2-phenyl Repaglinide is primarily localized in the cytoplasm of pancreatic beta cells, where it exerts its insulinotropic effects. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to specific compartments. Its activity and function are closely linked to its presence in the cytoplasm, where it interacts with ATP-sensitive potassium channels and other proteins involved in insulin secretion .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Desisopropyl-2-phenyl Repaglinide involves multiple steps, including the formation of the core structure and subsequent functional group modifications. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production methods for 2-Desisopropyl-2-phenyl Repaglinide typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods are designed to be cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: 2-Desisopropyl-2-phenyl Repaglinide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide is not well-documented, as it is primarily an impurity of Repaglinide. Repaglinide itself works by stimulating the release of insulin from the pancreatic beta cells. It binds to the ATP-sensitive potassium channels on the beta cell membrane, causing depolarization and opening of calcium channels, which leads to insulin secretion .

Comparison with Similar Compounds

Uniqueness: 2-Desisopropyl-2-phenyl Repaglinide is unique as an impurity of Repaglinide, providing insights into the purity and quality of Repaglinide formulations. Its presence and concentration are critical for ensuring the safety and efficacy of the pharmaceutical product .

Properties

IUPAC Name

2-ethoxy-4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHMMEOVDUOZDJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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